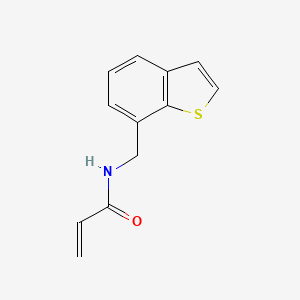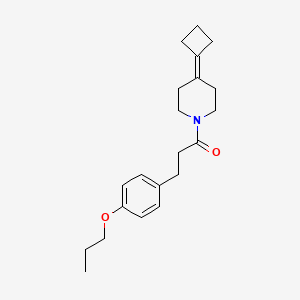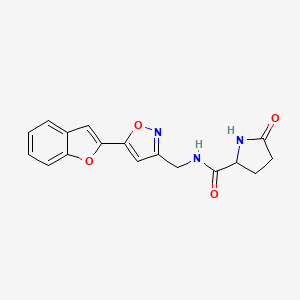![molecular formula C20H16N2O4 B2494816 (2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-2H-chromene-3-carboxamide CAS No. 330663-34-8](/img/structure/B2494816.png)
(2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-2H-chromene-3-carboxamide, also known as ACIC, is a synthetic compound that belongs to the class of chromene derivatives. ACIC has been widely studied for its potential therapeutic applications due to its unique chemical structure and properties.
Scientific Research Applications
(2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-2H-chromene-3-carboxamide has been studied for its potential therapeutic applications in various fields such as cancer research, neurodegenerative diseases, and inflammation. In cancer research, (2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-2H-chromene-3-carboxamide has been shown to induce cell death in various cancer cell lines, including breast cancer, lung cancer, and leukemia. (2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-2H-chromene-3-carboxamide has also been studied for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease. In addition, (2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-2H-chromene-3-carboxamide has been shown to have anti-inflammatory effects in animal models of inflammation.
Mechanism of Action
The mechanism of action of (2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-2H-chromene-3-carboxamide is not fully understood. However, studies have shown that (2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-2H-chromene-3-carboxamide induces apoptosis (cell death) in cancer cells by activating the caspase pathway. (2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-2H-chromene-3-carboxamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase can lead to increased levels of acetylcholine, which may contribute to the neuroprotective effects of (2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-2H-chromene-3-carboxamide.
Biochemical and Physiological Effects:
(2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-2H-chromene-3-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, (2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-2H-chromene-3-carboxamide induces apoptosis by activating the caspase pathway. (2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-2H-chromene-3-carboxamide has also been shown to inhibit the activity of acetylcholinesterase, which can lead to increased levels of acetylcholine. In animal models of inflammation, (2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-2H-chromene-3-carboxamide has been shown to have anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
(2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-2H-chromene-3-carboxamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. (2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-2H-chromene-3-carboxamide is also relatively stable and can be stored for long periods of time. However, (2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-2H-chromene-3-carboxamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, (2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-2H-chromene-3-carboxamide has not been extensively studied in vivo, which limits its potential clinical applications.
Future Directions
There are several future directions for research on (2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-2H-chromene-3-carboxamide. One potential direction is to study the neuroprotective effects of (2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-2H-chromene-3-carboxamide in more detail, particularly in animal models of neurodegenerative diseases. Another potential direction is to investigate the anti-inflammatory effects of (2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-2H-chromene-3-carboxamide in more detail, particularly in animal models of chronic inflammation. Additionally, future studies could focus on improving the solubility of (2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-2H-chromene-3-carboxamide in water, which would make it easier to work with in aqueous solutions. Finally, further studies could investigate the potential clinical applications of (2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-2H-chromene-3-carboxamide, particularly in cancer research and neurodegenerative diseases.
Synthesis Methods
The synthesis of (2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-2H-chromene-3-carboxamide involves the reaction of 4-acetylphenylhydrazine with 3-acetylcoumarin in the presence of acetic anhydride. The resulting product is then purified through recrystallization. The yield of (2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-2H-chromene-3-carboxamide is approximately 70%.
properties
IUPAC Name |
N-acetyl-2-(4-acetylphenyl)iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c1-12(23)14-7-9-16(10-8-14)22-20-17(19(25)21-13(2)24)11-15-5-3-4-6-18(15)26-20/h3-11H,1-2H3,(H,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSDKCVVDGRZAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-2H-chromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-(2,3-dihydro-1H-inden-5-yloxy)ethanone;hydrochloride](/img/structure/B2494733.png)


![N-[[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2494736.png)
![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2494737.png)


![4-N-Cyclopropyl-4-N-[1-(3,5-difluorophenyl)sulfonylpiperidin-4-yl]-6-N,6-N-dimethylpyrimidine-4,6-diamine](/img/structure/B2494741.png)
![3-[[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2494743.png)
![2-[4-(2-amino-2-thioxoethyl)piperazin-1-yl]-N-(tert-butyl)acetamide](/img/structure/B2494744.png)
![N-(2,6-Difluorophenyl)-2-(4-oxo-1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepin-5-yl)acetamide](/img/structure/B2494749.png)


